molecular formula C26H21Cl2N3 B2828165 1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-77-8

1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2828165
CAS No.: 901265-77-8
M. Wt: 446.38
InChI Key: MXPSVCFHTPZXDJ-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a potent and selective chemical probe targeting key kinases, primarily investigated for its role in modulating pre-mRNA splicing and cell cycle dynamics. Its primary research value lies in its dual inhibition of the CDC2-like kinase (CLK) and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families, particularly DYRK1A and CLK1. By potently inhibiting these kinases, this compound effectively suppresses the phosphorylation of serine/arginine-rich splicing factors, leading to widespread alterations in alternative splicing patterns . This mechanism makes it an invaluable tool for dissecting the complex biology of RNA splicing and its implications in disease. Researchers utilize this compound to explore the therapeutic hypothesis that aberrant splicing is a driver in various pathologies, including cancer and neurodegenerative disorders. Its robust activity has been demonstrated in cellular models of triple-negative breast cancer, where it induces apoptosis and suppresses proliferation , highlighting its utility in oncology research for identifying novel vulnerabilities and validating kinase targets. The compound's specific scaffold offers a strategic starting point for medicinal chemistry campaigns aimed at developing next-generation kinase inhibitors with improved selectivity and pharmacological properties.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-6,8-dichloro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2N3/c1-26(2,3)17-9-11-19(12-10-17)31-25-20-13-18(27)14-22(28)24(20)29-15-21(25)23(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPSVCFHTPZXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like pyrazoloquinolines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions that include the formation of pyrazole and quinoline moieties. The compound can be synthesized through methods such as the Vilsmeier-Haack reaction and other condensation reactions involving substituted phenyl groups and pyrazole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Biological Applications

1. Antimicrobial Activity
Research has shown that derivatives of pyrazoloquinolines exhibit notable antimicrobial properties. Studies have indicated that this compound can demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with microbial enzymes or cell membranes, disrupting essential functions .

2. Antitumor Properties
The compound has also been investigated for its antitumor activity. Pyrazoloquinolines are known to inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. In vitro studies have reported that certain derivatives can effectively reduce the viability of cancer cells in various models, suggesting potential as anticancer agents .

3. Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, this compound has shown promise in reducing inflammation. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .

Material Science Applications

Beyond biological applications, this compound has potential uses in material sciences. Its unique chemical structure allows it to act as a fluorescent probe or sensor. Research indicates that pyrazoloquinolines can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their photophysical properties .

Case Study 1: Antimicrobial Screening

A study conducted on various pyrazoloquinoline derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to standard antibiotics. The compound was tested against multiple bacterial strains using disc diffusion methods and showed significant inhibition zones, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of pyrazoloquinolines, this compound was found to induce apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that the compound effectively triggered programmed cell death pathways at micromolar concentrations .

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Amino Groups: Derivatives with primary amino groups (e.g., 2i, 2m) exhibit enhanced anti-inflammatory activity by inhibiting LPS-stimulated NO production (IC₅₀ in submicromolar range) . The title compound lacks an amino group, suggesting its activity may rely on alternative mechanisms, such as steric effects from the tert-butyl group.
  • Halogen Substituents : Chlorine atoms at positions 6 and 8 (title compound) may improve metabolic stability compared to fluorine-substituted analogs (e.g., F6, ). Bromine analogs (e.g., 8-bromo derivative in ) show similar reactivity but higher molecular weights.
  • Bulkier Groups : The tert-butyl group in the title compound likely enhances lipophilicity and receptor binding compared to smaller substituents (e.g., methyl in F6) .

Pharmacological Activities

Anti-Inflammatory Activity

  • Amino-Substituted Derivatives: Compounds 2i and 2m inhibit iNOS and COX-2 expression, with potency comparable to the reference drug 1400W .

Anticancer and Anti-Angiogenic Activity

  • Fused Pyrazoloquinolines: Derivatives with pyrazolo[4,3-c]quinoline motifs inhibit endothelial cell proliferation and tumor growth (e.g., MCF-7, Hela cells) .
  • Microwave-Synthesized Analogs: Pyrazolo[4,3-c]quinolines prepared via microwave methods show moderate-to-strong cytotoxicity against A549 and MCF-7 cell lines .

Physical and Chemical Properties

Property Title Compound 2i F6 C350-0670
Molecular Weight ~456.3 (estimated) ~340.3 378.8 415.44
Halogen Substituents 6,8-Cl None 6-F 6,8-F
Key Functional Groups tert-butylphenyl 4-hydroxyphenylamino 4-chlorophenyl, 3-Me 3-methoxyphenyl

Biological Activity

1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazoloquinoline framework. Various methodologies have been reported, including condensation reactions involving substituted phenyl groups and chlorinated intermediates.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable case study involved evaluating its effects on various cancer cell lines using the MTT assay. The results indicated a significant inhibition of cell proliferation in A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) cell lines.

Cell Line IC50 (µM) Inhibition (%)
A5495.275
HT-294.880
U87MG6.070

These findings suggest that the compound may exert its anticancer effects through apoptosis induction and cell cycle arrest mechanisms.

The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. For instance, it has been suggested that the compound may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle dysregulation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the tert-butyl group enhances lipophilicity, which is crucial for cellular uptake. The dichloro substituents are believed to play a role in enhancing biological activity by facilitating interactions with target proteins.

Case Studies

  • Study on Lung Cancer Cells : In a controlled experiment, lung cancer cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability. The study concluded that the compound could be a candidate for further development in lung cancer therapy.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, supporting its potential efficacy in vivo.

Q & A

Q. What are the optimized synthetic routes for 1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted quinoline precursors. A common route includes condensation of 2,4-dichloroquinoline-3-carbonitrile with tert-butylphenylhydrazine derivatives, followed by cyclization under reflux with polar aprotic solvents (e.g., DMF) at 80–100°C. Key steps require precise stoichiometric ratios (1:1.2 hydrazine:carbonitrile) and inert atmospheres to prevent oxidation. Microwave-assisted synthesis can enhance efficiency, reducing reaction time by 40% while maintaining yields >75% .

Q. Which analytical techniques are critical for structural elucidation of this compound, and how are discrepancies resolved?

  • Methodological Answer :
  • X-ray crystallography confirms the fused bicyclic structure and substituent orientations, particularly the spatial arrangement of the tert-butylphenyl group .
  • NMR spectroscopy (¹H, ¹³C, and 2D COSY) resolves ambiguities in aromatic proton assignments, with deuterated DMSO as the preferred solvent due to the compound’s low solubility in CDCl₃ .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 500.12 vs. calculated 500.10) and identifies halogen isotopes (Cl⁻ patterns) .

Q. How do the tert-butyl and dichloro substituents influence physicochemical properties?

  • Methodological Answer :
  • The 4-tert-butylphenyl group enhances lipophilicity (logP ~5.2), improving membrane permeability in cellular assays .
  • 6,8-dichloro substitutions increase electrophilicity, facilitating π-π stacking with aromatic residues in target enzymes. Solubility challenges in aqueous buffers (e.g., PBS) are mitigated using DMSO or cyclodextrin-based carriers .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s kinase inhibition profile?

  • Methodological Answer :
  • Comparative molecular field analysis (CoMFA) models correlate substituent effects (e.g., tert-butyl vs. methoxy groups) with IC₅₀ values against kinases like CDK2 and EGFR. For example, bulky tert-butyl groups at position 1 improve binding affinity (ΔG = -9.8 kcal/mol) by occupying hydrophobic pockets .
  • Alanine scanning mutagenesis identifies critical residues (e.g., Lys89 in CDK2) disrupted by chlorine-mediated halogen bonding .

Q. How can contradictory data on its cytotoxicity across cell lines be systematically addressed?

  • Methodological Answer :
  • Dose-response profiling (e.g., 0.1–100 µM range) with triplicate measurements reduces variability. Contradictions often arise from differential expression of efflux pumps (e.g., P-gp in MDR1+ cell lines), validated via inhibitor co-treatment (e.g., verapamil) .
  • Metabolic stability assays (microsomal half-life >45 mins) confirm intrinsic activity vs. artifacts from compound degradation .

Q. What in silico approaches predict off-target interactions, and how are these validated experimentally?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) screens against >500 human targets, prioritizing hits with Glide scores <-8.0. False positives are filtered using MD simulations (100 ns trajectories) to assess binding pose stability .
  • SPR (Surface Plasmon Resonance) validates top candidates (e.g., unexpected binding to HSP90), with KD values <10 nM indicating high affinity .

Q. How does the compound’s photostability impact its application in fluorescence-based assays?

  • Methodological Answer :
  • UV-Vis spectroscopy (λmax = 340 nm) tracks degradation under LED light (450 nm, 24 hrs). Photo-degradation <15% confirms suitability for long-term imaging.
  • Fluorescence quenching assays using KI (0–200 mM) reveal static quenching mechanisms, with Stern-Volmer constants (Ksv) <50 M⁻¹ indicating minimal interference from solvent interactions .

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